4,5-Thiazoledicarbonitrile
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Overview
Description
4,5-Thiazoledicarbonitrile is a heterocyclic organic compound containing both sulfur and nitrogen atoms within its structure. This compound is part of the thiazole family, which is known for its diverse biological and chemical properties. Thiazole derivatives are found in various natural products and synthetic compounds, making them significant in medicinal chemistry and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,5-Thiazoledicarbonitrile typically involves the reaction of thiourea with malononitrile in the presence of a base such as sodium ethoxide. The reaction proceeds through the formation of an intermediate, which cyclizes to form the thiazole ring . The reaction conditions generally require refluxing in ethanol for several hours to achieve the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts such as zinc oxide nanoparticles have been explored to improve reaction efficiency .
Chemical Reactions Analysis
Types of Reactions: 4,5-Thiazoledicarbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitrile groups to amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are common oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used for reduction.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles such as amines and thiols are commonly used.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted thiazole derivatives.
Scientific Research Applications
4,5-Thiazoledicarbonitrile has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4,5-Thiazoledicarbonitrile and its derivatives involves interaction with various molecular targets. For instance, thiazole derivatives can inhibit enzymes such as poly (ADP-ribose) polymerase-1 (PARP-1) and DNA gyrase, leading to antimicrobial and anticancer effects . The compound’s ability to form stable complexes with metal ions also contributes to its biological activity .
Comparison with Similar Compounds
Thiazole: A simpler structure with similar biological activities.
Thiazolidine: Contains a saturated five-membered ring with sulfur and nitrogen, used in medicinal chemistry.
Thiazolo[4,5-d]thiazole: A fused bicyclic system with applications in organic electronics.
Uniqueness: 4,5-Thiazoledicarbonitrile is unique due to its dual nitrile groups, which enhance its reactivity and potential for further functionalization. This makes it a versatile intermediate in synthesizing various biologically active compounds .
Properties
CAS No. |
98027-78-2 |
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Molecular Formula |
C5HN3S |
Molecular Weight |
135.15 g/mol |
IUPAC Name |
1,3-thiazole-4,5-dicarbonitrile |
InChI |
InChI=1S/C5HN3S/c6-1-4-5(2-7)9-3-8-4/h3H |
InChI Key |
MBYIVGNQMGGURT-UHFFFAOYSA-N |
Canonical SMILES |
C1=NC(=C(S1)C#N)C#N |
Origin of Product |
United States |
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